4-methoxy-N-methyl-2,3-dihydro-1H-inden-1-amine
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Overview
Description
4-methoxy-N-methyl-2,3-dihydro-1H-inden-1-amine is a chemical compound that belongs to the class of indene derivatives. This compound features a methoxy group attached to the fourth position of the indene ring and a methylamine group at the nitrogen atom. Indene derivatives are known for their diverse biological activities and are often used in the synthesis of pharmaceuticals and other bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-methyl-2,3-dihydro-1H-inden-1-amine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4-methoxy-2,3-dihydro-1H-inden-1-one.
Reduction: The ketone group in 4-methoxy-2,3-dihydro-1H-inden-1-one is reduced to form 4-methoxy-2,3-dihydro-1H-inden-1-ol.
Amination: The hydroxyl group is then replaced with a methylamine group through an amination reaction, resulting in the formation of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Catalytic Hydrogenation: Using a catalyst such as palladium on carbon (Pd/C) to facilitate the reduction of the ketone group.
Amination: Employing reagents like methylamine and a suitable base to achieve the amination step efficiently.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-N-methyl-2,3-dihydro-1H-inden-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Further reduction can lead to the formation of fully saturated amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., thiols, amines) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of 4-methoxy-2,3-dihydro-1H-inden-1-one.
Reduction: Formation of this compound.
Substitution: Formation of various substituted indene derivatives.
Scientific Research Applications
4-methoxy-N-methyl-2,3-dihydro-1H-inden-1-amine has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and other bioactive compounds.
Mechanism of Action
The mechanism of action of 4-methoxy-N-methyl-2,3-dihydro-1H-inden-1-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Receptors: Interacting with specific receptors in the body, leading to a biological response.
Enzyme Inhibition: Inhibiting the activity of certain enzymes, thereby affecting metabolic pathways.
Signal Transduction: Modulating signal transduction pathways, which can influence cellular processes.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 4-methoxy-N-methyl-2,3-dihydro-1H-inden-1-amine include:
4-methoxy-2,3-dihydro-1H-inden-1-one: A precursor in the synthesis of the target compound.
N-methyl-2,3-dihydro-1H-inden-1-amine: Lacks the methoxy group but shares a similar core structure.
4-methoxy-2,3-dihydro-1H-inden-1-ol: An intermediate in the synthesis process.
Uniqueness
This compound is unique due to the presence of both the methoxy and methylamine groups, which confer specific chemical and biological properties. This combination of functional groups makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
1188164-17-1 |
---|---|
Molecular Formula |
C11H15NO |
Molecular Weight |
177.2 |
Purity |
95 |
Origin of Product |
United States |
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